(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217706-03-0
VCID: VC8014092
InChI: InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m0./s1
SMILES: CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl
Molecular Formula: C12H24ClN3O3
Molecular Weight: 293.79

(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

CAS No.: 1217706-03-0

Cat. No.: VC8014092

Molecular Formula: C12H24ClN3O3

Molecular Weight: 293.79

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride - 1217706-03-0

Specification

CAS No. 1217706-03-0
Molecular Formula C12H24ClN3O3
Molecular Weight 293.79
IUPAC Name tert-butyl (2S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m0./s1
Standard InChI Key LBCLBCRUJZYOOS-FVGYRXGTSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)N(C)C.Cl
SMILES CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl

Introduction

Chemical Identity and Structural Properties

The compound belongs to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is C13H25ClN3O3\text{C}_{13}\text{H}_{25}\text{ClN}_3\text{O}_3, with a molecular weight of 315.81 g/mol . The structure features:

  • A tert-butoxycarbonyl (Boc) protecting group at the piperazine ring’s 1-position, enhancing solubility and stability during synthetic processes.

  • A dimethylcarbamoyl (-CONMe2_2) substituent at the 2-position, contributing to steric and electronic modulation.

  • A hydrochloride salt form, improving crystallinity and handling properties.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
CAS Number1217706-03-0
Molecular FormulaC13H25ClN3O3\text{C}_{13}\text{H}_{25}\text{ClN}_3\text{O}_3
Molecular Weight315.81 g/mol
StereochemistryS-configuration at position 2
AppearanceWhite to off-white crystalline powder

The stereochemistry is critical for interactions with biological targets, as enantiopurity often dictates pharmacological activity .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of a piperazine core:

  • Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate in a base (e.g., triethylamine) to install the Boc group at the 1-position.

  • Carbamoylation: The 2-position nitrogen undergoes nucleophilic acyl substitution with dimethylcarbamoyl chloride, yielding the dimethylcarbamoyl moiety.

  • Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) produces the hydrochloride salt .

Reaction conditions (temperature, solvent choice, and stoichiometry) are optimized to preserve stereochemical integrity. Chiral resolution techniques, such as chromatography or crystallization, ensure enantiopurity.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield and reproducibility. Key advantages include:

  • Precise control over reaction parameters (pH, temperature).

  • Reduced byproduct formation through rapid mixing.

  • Scalability for multi-kilogram batches .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a building block for protease inhibitors and kinase modulators. For example:

  • Antiviral Agents: Its piperazine scaffold is integral to HIV protease inhibitors, where stereochemistry influences binding affinity .

  • Oncology Therapeutics: Derivatives show promise in targeting tyrosine kinases involved in cancer proliferation.

Role in Peptide Mimetics

The Boc group facilitates solid-phase peptide synthesis (SPPS), enabling the creation of peptidomimetics with enhanced metabolic stability. The dimethylcarbamoyl group introduces conformational rigidity, improving target selectivity.

Research and Development Trends

Recent studies focus on:

  • Enantioselective Catalysis: Leveraging the chiral center for asymmetric synthesis of β-amino alcohols.

  • Polymer-Supported Reagents: Immobilizing the compound on resins for recyclable catalytic systems.

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